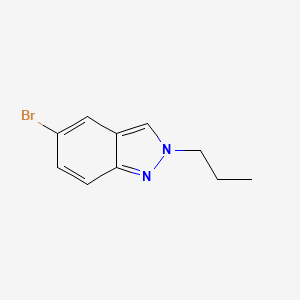

5-Bromo-2-propyl-2H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-propylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-7-8-6-9(11)3-4-10(8)12-13/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLGRBTWISXVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682487 | |

| Record name | 5-Bromo-2-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-77-7 | |

| Record name | 5-Bromo-2-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Propyl 2h Indazole and Its Analogues

Established Synthetic Pathways to the 2H-Indazole Ring System

The formation of the 2H-indazole ring system can be achieved through several established synthetic strategies, each offering distinct advantages in terms of starting materials, reaction conditions, and substrate scope. These methods primarily involve the formation of crucial C-N and N-N bonds to construct the bicyclic heterocyclic core.

Intramolecular Cyclization Protocols for 2H-Indazole Formation

Intramolecular cyclization represents a prominent and direct approach to the 2H-indazole scaffold. These reactions typically involve the formation of a key N-N bond from a suitably functionalized benzene (B151609) derivative.

One common strategy is the reductive cyclization of o-nitrobenzylidene anilines. These precursors, readily formed from the condensation of 2-nitrobenzaldehydes with primary amines, can be cyclized to afford 2H-indazoles. gjesr.com A mild and efficient one-pot method utilizes tri-n-butylphosphine to promote the reductive cyclization of ortho-imino-nitrobenzene substrates, which are generated in situ. organic-chemistry.org This approach is notable for its operational simplicity and the use of commercially available reagents. nih.gov Another variation involves the use of an organophosphorus-silane system, where phospholene oxide, recycled with organosilane reductants, mediates the N-N bond formation. nih.gov

The cyclization of 2-azidobenzaldehydes with primary amines is another effective route. gjesr.com The reaction proceeds through the in-situ formation of an imine intermediate, followed by an intramolecular amination. gjesr.comsci-hub.ru This transformation can be catalyzed by copper(I) iodide in the presence of a tertiary amine like TMEDA or TEA. gjesr.comsci-hub.ru Furthermore, a [3+2] dipolar cycloaddition reaction between arynes and sydnones provides a rapid and efficient synthesis of 2H-indazoles under mild conditions, yielding products without contamination from the 1H-indazole isomers. nih.govnih.gov This method involves the spontaneous extrusion of carbon dioxide from an initial bicyclic adduct. nih.govnih.gov

Visible-light-mediated, metal-free synthesis has also been developed. For instance, 2-((aryl/alkyl/H)ethynyl)aryltriazenes can react with arylsulfinic acids to produce 3-functionalized 2H-indazoles through an electron donor-acceptor complex. acs.org

| Starting Material | Key Reagent/Catalyst | Reaction Type | Reference(s) |

| o-Nitrobenzylidene anilines | Tri-n-butylphosphine | Reductive Cyclization | gjesr.comorganic-chemistry.org |

| 2-Nitrobenzaldehydes and primary amines | Phospholene oxide/silanes | Reductive Cyclization | nih.gov |

| 2-Azidobenzaldehydes and primary amines | Copper(I) iodide/tertiary amine | Intramolecular Amination | gjesr.comsci-hub.ru |

| Arynes and Sydnones | - | [3+2] Dipolar Cycloaddition | nih.govnih.gov |

| 2-Ethynylaryltriazenes and arylsulfinic acids | Visible light | Photochemical Cyclization | acs.org |

Palladium-Catalyzed Arylation and Cross-Coupling Reactions for the Indazole Core

Palladium catalysis has proven to be a powerful tool for the synthesis and functionalization of the indazole core. These methods often involve the formation of C-C or C-N bonds through cross-coupling reactions.

Direct C-H arylation of the indazole ring is a significant advancement, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov For instance, the C3 position of 2H-indazoles can be directly arylated using aryl bromides in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a phosphine (B1218219) ligand. nih.gov Research has also demonstrated phosphine-free C3 arylation of 2H-indazoles using Pd(OAc)₂ in DMA at elevated temperatures. nih.gov Furthermore, a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines enables the synthesis of various 2-aryl-2H-indazoles. organic-chemistry.org

Palladium-catalyzed oxidative arylation of 1H-indazoles with simple arenes has been achieved using Pd(OAc)₂, providing a direct route to arylated indazoles. researchgate.net Additionally, the Suzuki-Miyaura cross-coupling reaction of C7-bromo-4-substituted-1H-indazoles with boronic acids, mediated by a palladium catalyst, allows for the synthesis of C7-arylated indazoles. rsc.org Both palladium and copper-catalyzed C-H arylation reactions of 1H- and 2H-indazoles with haloarenes have been developed, highlighting the versatility of transition metal catalysis in this field. researchgate.netnagoya-u.ac.jp

| Reaction Type | Catalyst System | Reactants | Reference(s) |

| C3 Direct Arylation | Pd(dppf)Cl₂ / PPh₃ | 2H-indazole, Aryl bromide | nih.gov |

| C3 Direct Arylation | Pd(OAc)₂ | 2H-indazole, Aryl halide | nih.gov |

| Intramolecular Amination | Palladium catalyst | N-aryl-N-(o-bromobenzyl)hydrazine | organic-chemistry.org |

| Oxidative Arylation | Pd(OAc)₂ | 1H-indazole, Arene | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst | C7-bromo-1H-indazole, Boronic acid | rsc.org |

| C-H Arylation | PdCl₂/phen or CuI/phen | 1H/2H-indazole, Haloarene | researchgate.netnagoya-u.ac.jp |

One-Pot Multicomponent Approaches to 2H-Indazole Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and streamlined approach to the synthesis of 2H-indazoles, combining several reaction steps into a single operation. These methods are highly valued for their operational simplicity and ability to generate molecular diversity.

A prominent one-pot, three-component synthesis involves the reaction of a 2-bromobenzaldehyde, a primary amine, and an azide (B81097) source, typically sodium azide. gjesr.comacs.org This reaction is often catalyzed by copper, which facilitates both the C-N bond formation between the aryl bromide and the azide, and the subsequent N-N bond formation. gjesr.comacs.orgresearchgate.netorganic-chemistry.org Various copper catalyst systems have been employed, including CuI/TMEDA, heterogeneous Cu(II)-HT, and CuO nanoparticles. gjesr.com The use of copper-doped silica (B1680970) cuprous sulphate (CDSCS) has enabled this reaction to proceed at room temperature under ultrasonic promotion. gjesr.com

Another one-pot approach involves the condensation of 2-nitrobenzaldehydes with primary amines to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization to the 2H-indazole. organic-chemistry.orgnih.gov This process can be promoted by reagents like tri-n-butylphosphine. organic-chemistry.org Additionally, a one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones has been developed using a multicomponent reaction catalyzed by tetrabutylammonium (B224687) bromide (TBAB) and cesium carbonate at room temperature. acgpubs.org

| Reactants | Catalyst/Promoter | Key Features | Reference(s) |

| 2-Bromobenzaldehyde, primary amine, sodium azide | CuI/TMEDA, Cu(II)-HT, CuO nanoparticles, CDSCS | Copper-catalyzed C-N and N-N bond formation | gjesr.comacs.orgresearchgate.netorganic-chemistry.org |

| 2-Nitrobenzaldehyde, primary amine | Tri-n-butylphosphine | In-situ formation and reductive cyclization of imine | organic-chemistry.orgnih.gov |

| Phthalic anhydride, hydrazine (B178648) hydrate, aldehyde | TBAB / Cs₂CO₃ | Room temperature synthesis of fused indazoles | acgpubs.org |

Regioselective Alkylation Strategies at the N-2 Position of Indazoles

The alkylation of the indazole ring can occur at either the N-1 or N-2 position, leading to two possible regioisomers. The control of this regioselectivity is crucial for the synthesis of specific indazole-based compounds. Generally, N-1 alkylated products are considered thermodynamically more stable, while N-2 alkylated products are often favored under kinetic control. beilstein-journals.orgnih.gov

Methods for Selective N-2 Propyl Group Introduction

The introduction of a propyl group at the N-2 position of an indazole, such as in the synthesis of 5-Bromo-2-propyl-2H-indazole, requires specific reaction conditions that favor kinetic control.

One highly effective method for selective N-2 alkylation utilizes alkyl 2,2,2-trichloroacetimidates as the alkylating agents in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or a copper(II) triflate catalyst. organic-chemistry.orgresearchgate.net This approach has been shown to be general for various primary, secondary, and tertiary alkyl groups and provides high selectivity for the N-2 isomer. organic-chemistry.org Another strategy involves the use of diazo compounds as alkylating agents in the presence of TfOH, which also affords N-2 alkylated indazoles with high regioselectivity. rsc.org

The Mitsunobu reaction provides another avenue for selective N-2 alkylation. nih.gov By reacting the indazole with an alcohol (e.g., propanol) in the presence of a phosphine and an azodicarboxylate, the N-2 alkylated product can be obtained preferentially. nih.govbeilstein-journals.org For example, N-alkylation of indazole under Mitsunobu conditions showed a strong preference for the formation of the N-2 regioisomer over the N-1 isomer. beilstein-journals.orgnih.gov

Control of Regioselectivity in N-Alkylation of Indazoles

The regiochemical outcome of indazole N-alkylation is influenced by a variety of factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgnih.gov

The choice of base and solvent system plays a critical role. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N-1 alkylated product. nih.govresearchgate.net Conversely, conditions that favor kinetic control, such as the use of certain acid catalysts or Mitsunobu conditions, lead to a preference for the N-2 isomer. beilstein-journals.orgnih.govorganic-chemistry.org

Substituents on the indazole ring can also exert significant electronic and steric effects on the regioselectivity. For example, the presence of a nitro or carboxylate group at the C-7 position has been shown to confer excellent N-2 regioselectivity. beilstein-journals.orgnih.govresearchgate.net This is attributed to the electronic influence of these groups on the relative nucleophilicity of the N-1 and N-2 atoms. In some cases, chelation control can be exploited; for instance, the coordination of a sodium cation with the N-2 atom and an oxygen atom of a C-3 substituent can direct alkylation to the N-1 position. beilstein-journals.orgresearchgate.net

The nature of the alkylating agent is also a determining factor. The use of bulky or specialized alkylating agents like alkyl 2,2,2-trichloroacetimidates can lead to high N-2 selectivity. organic-chemistry.orgresearchgate.net Quantum mechanical calculations have been employed to understand the subtle energetic differences that govern the high selectivity for N-2 alkylation in certain systems. wuxibiology.com

| Factor | Favors N-1 Alkylation | Favors N-2 Alkylation | Reference(s) |

| Reaction Conditions | NaH in THF | TfOH, Mitsunobu reaction | beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.net |

| Substituent Effects | Chelation with C-3 substituent | Electron-withdrawing group at C-7 | beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net |

| Alkylating Agent | Simple alkyl halides (under thermodynamic control) | Alkyl 2,2,2-trichloroacetimidates, Diazo compounds | organic-chemistry.orgresearchgate.netrsc.org |

Targeted Bromination Procedures at the C-5 Position of the Indazole Nucleus

The introduction of a bromine atom at the C-5 position of the indazole ring is a key step in the synthesis of this compound and related compounds. This transformation is typically achieved through electrophilic aromatic substitution on a pre-existing indazole or a suitable precursor.

One established method for the synthesis of the parent 5-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline. In this procedure, the aniline (B41778) derivative is first treated with acetic anhydride, followed by reaction with isoamyl nitrite (B80452) and potassium acetate (B1210297) in chloroform. The resulting intermediate is then subjected to acidic conditions with concentrated hydrochloric acid, followed by basification to induce cyclization and afford 5-bromo-1H-indazole in high yield. The reaction sequence is outlined below:

Table 1: Synthesis of 5-Bromo-1H-Indazole

| Step | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1 | 4-bromo-2-methylaniline, acetic anhydride, chloroform, <40°C | N-(4-bromo-2-methylphenyl)acetamide | - |

| 2 | Potassium acetate, isoamyl nitrite, chloroform, reflux (68°C), 20 h | Intermediate diazonium species | - |

This table summarizes the multi-step synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline.

While direct bromination of the indazole nucleus at the C-5 position is a plausible route, controlling regioselectivity can be challenging. Electrophilic substitution on the indazole ring can occur at various positions, primarily C3, C5, and C7. thieme-connect.de Therefore, methods starting from precursors already containing the bromo-substituent in the desired position are often preferred for their specificity.

Analogous Synthetic Routes for Related N-2 Alkyl-5-Bromo-2H-Indazole Derivatives

Once 5-bromo-1H-indazole is obtained, the synthesis of this compound and its analogues proceeds via N-alkylation. The direct alkylation of 1H-indazoles typically results in a mixture of N-1 and N-2 substituted products. beilstein-journals.org The ratio of these isomers is influenced by the alkylating agent, the base, and the solvent used.

A general approach for the N-alkylation of 5-bromo-1H-indazole involves reacting it with an appropriate alkyl halide (e.g., propyl iodide or propyl bromide) in the presence of a base. For instance, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in DMF leads to a mixture of the N-1 and N-2 alkylated products. beilstein-journals.org

To achieve regioselective synthesis of N-2 alkylated indazoles, specific reaction conditions can be employed. The Mitsunobu reaction offers a pathway to favor the N-2 isomer. For example, reacting methyl 5-bromo-1H-indazole-3-carboxylate with an alcohol (e.g., methanol) in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) can yield the corresponding N-2 alkylated product with high selectivity. beilstein-journals.org

A study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that using specific conditions could favor the N-2 isomer. The preparation of methyl this compound-3-carboxylate was achieved in 92% yield from the corresponding 1H-indazole precursor. beilstein-journals.org This highlights that while direct alkylation can be non-selective, careful selection of reagents and conditions can drive the reaction towards the desired N-2 substituted product.

The synthesis of various N-2 alkyl-5-bromo-2H-indazole derivatives can be accomplished by employing different alkylating agents in these established protocols. The choice of the alkyl group on the nitrogen at position 2 is a key determinant of the final compound's properties. vulcanchem.com

Table 2: Examples of N-2 Alkylated 5-Bromo-2H-Indazole Derivatives

| Starting Material | Alkylating Agent/Reagent | Product |

|---|---|---|

| 5-bromo-1H-indazole | Propyl halide | This compound |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | Methyl 5-bromo-2-isopropyl-2H-indazole-3-carboxylate |

This table provides examples of synthetic routes to various N-2 alkylated 5-bromo-2H-indazole derivatives.

Biological Activity and Pharmacological Profiling of 5 Bromo 2 Propyl 2h Indazole Derivatives

Anticancer Activities and Mechanisms of Action

Derivatives of the indazole scaffold have demonstrated notable potential as anticancer agents, engaging with a variety of cellular targets and pathways to inhibit tumor growth and proliferation. researchgate.netsioc-journal.cn

Inhibition of Key Protein Kinases

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The indazole core can effectively bind to the ATP-binding pockets of various kinases, leading to their inhibition.

Research has shown that certain indazole derivatives are potent inhibitors of a range of protein kinases, including:

Akt: Also known as Protein Kinase B, Akt is a key component of the PI3K/Akt signaling pathway, which is vital for cell survival and proliferation. Lonidamine, an indazole derivative, is a known Akt1 inhibitor. researchgate.net

IKK2: IκB kinase 2 is a critical enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer.

EZH2 and EZH1: Enhancer of zeste homolog 2 and 1 are histone methyltransferases that play a role in gene silencing and are often overexpressed in various cancers.

VEGFR, Tie-2, and EphB4: These are all receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pazopanib, a 2H-indazole derivative, is a known VEGFR dual inhibitor. researchgate.net

The ability of the indazole scaffold to serve as a template for kinase inhibitor design is a significant area of research. The structural features of these derivatives can be modified to enhance potency and selectivity for specific kinase targets.

Modulation of Cell Growth and Survival Pathways

Indazole derivatives have been shown to modulate various cellular pathways that are fundamental to cancer cell growth and survival. Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. By interfering with these critical processes, indazole derivatives can effectively halt the proliferation of malignant cells. The modulation of gene expression profiles associated with cell survival is another mechanism by which these compounds exhibit their anticancer activity.

In Vitro Cytotoxicity against Human Cancer Cell Lines

The anticancer potential of indazole derivatives has been confirmed through in vitro studies against a variety of human cancer cell lines. For instance, a series of indazole derivatives demonstrated inhibitory activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. researchgate.net One particular compound exhibited a promising inhibitory effect against the K-562 cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells. researchgate.net

Another study evaluated newly synthesized 5- and 6-substituted indazole compounds against four human cancer cell lines: PC-3 (prostate), MCF-7 (breast), HepG-2 (hepatoma), and MGC-803 (gastric). sioc-journal.cn The results indicated that most of these compounds displayed specific antiproliferative activity against the PC-3 cell line. sioc-journal.cn

Table 1: In Vitro Cytotoxicity of Indazole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Indazole Derivative | K-562 (Chronic Myeloid Leukemia) | 5.15 µM | researchgate.net |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-5-carboxyamide (8a) | PC-3 (Prostate Cancer) | 6.21 µmol/L | sioc-journal.cn |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-6-formamide (14a) | PC-3 (Prostate Cancer) | 6.43 µmol/L | sioc-journal.cn |

Anti-inflammatory Properties of Indazole Derivatives

In addition to their anticancer effects, indazole derivatives have been recognized for their significant anti-inflammatory properties. researchgate.netajrconline.orgnih.govnih.gov The anti-inflammatory activity of these compounds is often linked to their ability to inhibit key enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibitory Activity

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. A study investigating a set of 2H-indazole derivatives found that several compounds displayed in vitro inhibitory activity against human COX-2. mdpi.com Molecular docking calculations suggested that these compounds bind to the enzyme in a manner similar to the known COX-2 inhibitor, rofecoxib. mdpi.com Another study reported that newly synthesized indazole derivatives exhibited higher anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. researchgate.net

Antimicrobial and Antiprotozoal Efficacy

The indazole scaffold has also proven to be a valuable template for the development of antimicrobial and antiprotozoal agents. ajrconline.orgmdpi.comjmchemsci.comresearchgate.net

Research has demonstrated that indazole derivatives possess activity against a range of pathogens. For example, a series of novel multi-substituted indazole derivatives showed antibacterial activity against S. aureus, Bacillus subtilis, and E. Coli. jmchemsci.com Molecular docking studies suggested that these compounds may exert their effect by interacting with the active site of the DNA gyrase enzyme. jmchemsci.com

Furthermore, certain 2H-indazole derivatives have shown potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases being more potent than the reference drug metronidazole (B1676534). mdpi.com Some of these derivatives also exhibited inhibitory activity against the yeasts Candida albicans and Candida glabrata. mdpi.com

Table 2: Antimicrobial and Antiprotozoal Activity of Indazole Derivatives

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Multi-substituted indazole derivatives | S. aureus, Bacillus subtilis, E. Coli | Antibacterial activity | jmchemsci.com |

| 2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Antiprotozoal activity, in some cases more potent than metronidazole | mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com |

Antibacterial Activity Against Specific Pathogens (e.g., Escherichia coli, Salmonella enterica serovar Typhi)

Research into the antibacterial properties of 2H-indazole derivatives has shown that these compounds are generally inactive or only poorly active against bacterial strains such as Escherichia coli and Salmonella enterica serovar Typhi, even at high concentrations. mdpi.comnih.gov A study involving a series of 2H-indazole derivatives tested against enterohemorrhagic and enteroaggregative strains of E. coli, as well as S. enterica serovar Typhi, found the compounds to be largely inactive. mdpi.com This suggests that while the indazole scaffold is a versatile pharmacophore, its direct antibacterial efficacy against these specific Gram-negative pathogens is limited. mdpi.comnih.govpnrjournal.com

Antifungal Properties (e.g., against Candida albicans, Candida glabrata)

In contrast to their limited antibacterial action, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated notable antifungal activity. mdpi.commdpi.com Specifically, compounds 18 and 23 in one study showed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com These compounds produced significant inhibition halos against C. albicans (10 and 13 mm, respectively) and also showed activity against C. glabrata (3 and 4 mm, respectively), a species often less susceptible to commercial antifungal agents. mdpi.com The minimum inhibitory concentration (MIC) for these compounds against C. albicans and C. glabrata further confirmed their antifungal potential. mdpi.com The 3-phenyl-1H-indazole scaffold, in particular, has been identified as a promising basis for developing new anticandidal agents. nih.gov

Table 1: Antifungal Activity of Selected 2,3-diphenyl-2H-indazole Derivatives

| Compound | Inhibition Halo against C. albicans (mm) | Inhibition Halo against C. glabrata (mm) |

|---|---|---|

| 18 | 10 | 3 |

| 23 | 13 | 4 |

Data sourced from a study on 2H-indazole derivatives. mdpi.com

Antiprotozoal Potency (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

A significant area of biological activity for 2H-indazole derivatives lies in their potent antiprotozoal effects. mdpi.commdpi.com Numerous synthesized compounds have shown strong activity against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comnih.gov In many instances, these derivatives were found to be more potent than metronidazole, a standard drug for treating infections caused by these parasites. mdpi.compnrjournal.com For example, one derivative, compound 18, was reported to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

The activity of these compounds is often selective, with most showing greater potency against E. histolytica compared to the other two protozoa. mdpi.com The discovery of activity against G. intestinalis was a noteworthy finding, as this had not been previously reported for indazole nucleus derivatives. mdpi.com This makes 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole frameworks promising for the design of new antiprotozoal agents. mdpi.comnih.gov

Table 2: Comparative Antiprotozoal Activity

| Organism | Activity of 2H-Indazole Derivatives |

|---|---|

| Giardia intestinalis | High potency, with some compounds significantly more active than metronidazole. mdpi.com |

| Entamoeba histolytica | Generally the most susceptible of the three protozoa to the tested derivatives. mdpi.com |

| Trichomonas vaginalis | Potent activity observed, often exceeding that of the reference drug. mdpi.com |

This table summarizes general findings from studies on 2H-indazole derivatives. mdpi.comnih.gov

Other Investigated Biological Activities of Indazole Analogues

The versatile indazole scaffold has been explored for a wide range of other pharmacological applications beyond its antimicrobial and antiprotozoal properties. mdpi.comresearchgate.netbenthamscience.com

Antiviral (e.g., Anti-HIV) Activity

Indazole derivatives have emerged as a significant class of compounds in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). mdpi.comacs.org The indazole group has been shown to impart high potency in inhibiting the HIV protease enzyme, which is crucial for viral replication. acs.org This has led to the design of nonsymmetrical P2/P2'-substituted cyclic urea (B33335) analogues incorporating an indazole moiety, resulting in compounds with excellent antiviral activity. acs.org Furthermore, a tetrahydroindazolylbenzamide derivative has been synthesized and shown to inhibit HIV proliferation with low cytotoxicity, acting as a late reverse transcription inhibitor. acs.org Lenacapavir, an indazole derivative, is a first-in-class, long-acting HIV-1 capsid inhibitor approved for clinical use. preprints.org

Antichagasic and Antiprotozoal Applications

Beyond the protozoa mentioned previously, indazole derivatives have been investigated for their activity against other protozoan parasites, notably Trypanosoma cruzi, the causative agent of Chagas disease. taylorandfrancis.com A series of indazole N-oxide derivatives have been synthesized and studied for their antichagasic properties, with some compounds showing interesting activity against different parasitic stages. The presence of the N-oxide group appears to be important for this activity. Additionally, 5-nitroindazole (B105863) derivatives have shown remarkable antiprotozoal properties. mdpi.com

Modulation of Platelet Aggregation

Indazole analogues have been identified as modulators of platelet aggregation. taylorandfrancis.com Some derivatives exhibit vasorelaxant and anti-aggregator activities, which are thought to be mediated by the stimulation of nitric oxide (NO) release and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. taylorandfrancis.com For instance, 7-nitroindazole, a selective inhibitor of neuronal NO-synthase, has been studied in the context of platelet aggregation in cerebral ischemia. nih.gov Furthermore, the lead compound YC-1, a 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, and its analogues have been shown to be potent activators of soluble guanylyl cyclase (sGC) and inhibitors of phosphodiesterase 5 (PDE5), contributing to their antiplatelet effects. nih.gov

Potential in Neurological Disorder Research

The indazole core is a key feature in many synthetic compounds designed to interact with biological targets relevant to a range of neurological and neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The versatility of the indazole structure allows for the development of compounds that can act on multiple pathological fronts.

Research into indazole derivatives has identified several mechanisms through which these compounds may exert neuroprotective effects. These include the inhibition of key enzymes involved in neuroinflammation and neuronal damage, as well as the modulation of neurotransmitter systems.

Inhibition of Nitric Oxide Synthase (NOS): A significant body of research has focused on indazole derivatives as inhibitors of nitric oxide synthase (NOS). The overproduction of nitric oxide (NO) by neuronal NOS (nNOS) is a critical factor in the progression of several neurodegenerative conditions. Studies have evaluated series of indazole compounds for their ability to inhibit both inducible NOS (iNOS) and nNOS. Many of the tested derivatives have shown a preference for inhibiting iNOS over nNOS. The targeted inhibition of nNOS is considered a valuable therapeutic strategy for conditions like Alzheimer's disease and other neurodegenerative disorders. For instance, 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide hydrochloride was identified as a potent dual agent, acting as a selective nNOS inhibitor and an activator of the hCA I isoform.

Modulation of Serotonin (B10506) Receptors: The serotonin (5-HT) system is a crucial target for treating various CNS disorders. Certain indazole derivatives have been developed as selective ligands for serotonin receptors. Specifically, 1H-indazole-3-carboxamide derivatives have been explored as antagonists for the 5-HT₄ receptor. One such derivative demonstrated significant antinociceptive (pain-reducing) effects in animal models, suggesting its potential as an analgesic agent for neurological conditions involving pain.

Inhibition of Pathogenic Kinases: Indazole-based compounds have shown potent activity in inhibiting various kinase enzymes that play a role in the pathology of neurological diseases.

Glycogen Synthase Kinase 3 (GSK-3): Inhibition of GSK-3 is a key strategy in Alzheimer's disease research.

Leucine-Rich Repeat Kinase 2 (LRRK2): The inhibition of LRRK2 is a major focus for developing treatments for Parkinson's disease.

PERK (PKR-like endoplasmic reticulum kinase): Substituted indazole derivatives have been patented as inhibitors of PERK. This enzyme is part of the unfolded protein response pathway, which is activated in numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.

Monoamine Oxidase (MAO) Inhibition: Inhibiting the monoamine oxidase (MAO) enzymes is an established mechanism for treating mood disorders and Parkinson's disease. Research has shown that certain indazole derivatives can effectively inhibit MAO isoforms, highlighting another avenue for their therapeutic application in neurology.

The table below summarizes the research findings on various indazole derivatives and their potential applications in neurological disorders.

| Compound Class/Derivative | Target/Mechanism of Action | Potential Neurological Application | Reference |

| Indazole Derivatives | Inhibition of neuronal Nitric Oxide Synthase (nNOS) and inducible Nitric Oxide Synthase (iNOS) | Neurodegenerative diseases (e.g., Alzheimer's disease) | |

| 1H-Indazole-3-carboxamide Derivatives | Selective antagonists of the 5-HT₄ receptor | Analgesia for neurological conditions involving pain | |

| Indazole Derivatives | Inhibition of Glycogen Synthase Kinase 3 (GSK-3) | Alzheimer's disease | |

| Indazole Derivatives | Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's disease | |

| Substituted Indazole Derivatives | Inhibition of PERK (PKR-like endoplasmic reticulum kinase) | Alzheimer's, Parkinson's, Huntington's disease, and other neurodegenerative conditions | |

| Indazole Derivatives | Inhibition of Monoamine Oxidase (MAO) | Parkinson's disease, Mood disorders |

Structure Activity Relationship Sar and Rational Ligand Design for 5 Bromo 2 Propyl 2h Indazole Analogues

Elucidation of Positional Isomerism and Substituent Effects on Biological Potency

The specific arrangement of substituents on the indazole ring is a critical determinant of the biological potency and selectivity of its analogues. The following sections explore the nuanced effects of positional isomerism and the nature of various substituents.

The substitution pattern on the indazole core, specifically whether alkyl groups are attached at the N-1 or N-2 position, significantly impacts the molecule's biological activity. Generally, direct alkylation of 1H-indazoles can result in a mixture of both N-1 and N-2 substituted products. beilstein-journals.org The N-1 isomers are often thermodynamically more stable, while the N-2 isomers can be favored kinetically. mdpi.com

Studies have shown that the biological activity can vary dramatically between these two isomers. For instance, in one study on anticancer agents, relocating a methyl group from the N-1 to the N-2 position was found to decrease the anti-proliferative activity for most compounds tested. rsc.org However, there were exceptions, such as with isopropyl- and acetyl-substituted compounds, where the N-2 substitution was more favorable. rsc.org In another context, for inhibitors of the enzymes EZH2 and EZH1, moving an isopropyl group from the N-1 to the N-2 position of the indazole led to a more than 30-fold decrease in potency for both enzymes. nih.gov

Conversely, some research indicates a preference for N-2 substitution for certain targets. For example, N-alkylation of an indole (B1671886) scaffold, a related heterocyclic system, has been shown to reduce inhibitor potency, suggesting that an accessible lone pair on the nitrogen is crucial for activity. nih.gov The development of selective synthesis methods is crucial. For example, using specific α-halo carbonyl electrophiles can lead to the thermodynamically favored N-1 substituted product through an equilibration process. d-nb.info The choice of base and solvent, as well as steric and electronic effects of other substituents on the indazole ring, can also direct the alkylation to either the N-1 or N-2 position. mdpi.comd-nb.info

The differential activity between N-1 and N-2 isomers underscores the importance of regioselective synthesis to obtain the desired biologically active compound. beilstein-journals.orgresearchgate.net

The bromine atom at the C-5 position of the indazole ring plays a significant role in the molecule's biological interactions and chemical reactivity. Its presence influences the electronic distribution within the indazole core and can participate in specific non-covalent interactions, such as halogen bonding. researchgate.netvulcanchem.com

From a synthetic standpoint, the bromine atom at C-5 serves as a useful handle for further chemical modifications through reactions like palladium-catalyzed cross-coupling, allowing for the introduction of diverse functional groups to explore the SAR more broadly. tandfonline.com

The nature of the alkyl substituent at the N-2 position, including its length and branching, is a critical factor influencing the biological activity of indazole derivatives. The propyl group in 5-bromo-2-propyl-2H-indazole is just one of many possibilities, and altering this group can lead to significant changes in potency and selectivity.

In studies of myeloperoxidase inhibitors, a consistent trend was observed where increasing the length of the alkyl chain at the N-2 position led to a dramatic decrease in inhibitory potency. nih.gov For example, extending the chain from four to five carbons resulted in a threefold decrease in activity. nih.gov This could be due to issues with solubility or the molecule's ability to fit into the active site. nih.gov However, a branched alkyl chain, such as an isopropyl group, was well-tolerated in this particular study. nih.gov

Conversely, in other contexts, longer or different alkyl chains may be more favorable. For instance, in the exploration of trypanosomal inhibitors, extending an ethyl group at a particular position to a propyl group led to an improvement in activity. acs.org However, introducing a bulky tert-butyl group at the same position was not well-tolerated. acs.org

The specific impact of the N-2 alkyl group is highly dependent on the topology of the target's binding pocket. A propyl group may provide an optimal balance of lipophilicity and size to fit into a specific hydrophobic pocket, while in other cases, a smaller group like methyl or ethyl, or a branched group like isopropyl, may be preferred. nih.govacs.org

Table 1: Impact of N-2 Alkyl Substituent on Biological Activity

| N-2 Substituent | General Effect on Activity (Context-Dependent) | Reference |

| Methyl | Often used as a starting point for SAR studies. | rsc.org |

| Ethyl | Can show similar or slightly different activity compared to methyl. | acs.org |

| Propyl | Can enhance activity by fitting into specific hydrophobic pockets. | acs.org |

| Isopropyl | Branching can be well-tolerated and sometimes improve activity. | rsc.orgnih.gov |

| Longer Chains (e.g., Pentyl) | May decrease activity due to steric hindrance or solubility issues. | nih.gov |

This table provides a generalized summary. The actual effect is highly dependent on the specific biological target.

Mechanistic Role of the Bromine Substituent at C-5 in Biological Interactions

Pharmacophore Identification and Key Molecular Features for Target Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. For indazole-based compounds, identifying this pharmacophore is crucial for designing new and more potent analogues.

Key molecular features often identified in pharmacophore models for indazole derivatives include:

Hydrogen Bond Acceptors: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, which is a critical interaction with many protein targets. pharmablock.comaustinpublishinggroup.com

Hydrogen Bond Donors: The N-H group in 1H-indazoles can serve as a hydrogen bond donor. pharmablock.com

Aromatic/Hydrophobic Regions: The bicyclic indazole core itself provides a significant aromatic and hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues in the binding site of a target protein. ugm.ac.idresearchgate.netugm.ac.id

Specific Substituent Features: Functional groups attached to the indazole ring, such as the bromine atom or the N-propyl group, contribute additional interaction points. The bromine, for example, can participate in halogen bonding.

In a study to discover estrogen receptor alpha (ERα) inhibitors, a pharmacophore model was developed that included a hydrophobic feature, a hydrogen bond acceptor, and aromatic interactions. ugm.ac.idresearchgate.netugm.ac.id Similarly, for inhibitors of Trypanosoma brucei, a key feature was a hydrogen bond donor on a pyrazole (B372694) ring attached to the main scaffold. acs.org The process often involves computational methods to screen large libraries of compounds and identify those that fit the pharmacophore model. ugm.ac.idfrontiersin.org

Application of Scaffold Hopping and Bioisosteric Replacements to the Indazole Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel compounds with improved properties. nih.gov

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original's key biological activity. nih.govoup.com The indazole ring itself is considered a "privileged scaffold" and has been successfully used to replace other heterocyclic cores, like indole, in drug discovery programs. pharmablock.comnih.gov For instance, by hopping from an indole to an indazole scaffold, researchers were able to convert selective MCL-1 inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov

Bioisosteric replacement is a more general term that involves substituting a functional group or a whole substructure with another that has similar physicochemical or steric properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govoup.com The indazole ring is a known bioisostere for other aromatic systems like indole and even phenol (B47542). pharmablock.com For example, replacing a phenol group with an indazole can make the resulting molecule less susceptible to metabolic degradation. pharmablock.com

These strategies can be applied to the this compound core to:

Discover novel intellectual property.

Improve metabolic stability.

Enhance binding affinity.

Modify selectivity profiles.

For example, the indazole core could be replaced with other bicyclic heterocycles like benzimidazole (B57391) or azaindole to see if similar or improved biological activity can be achieved. acs.orgnih.gov

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 2 Propyl 2h Indazole and Its Derivatives

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme. sci-hub.seresearchgate.net

In studies involving indazole derivatives, molecular docking simulations are instrumental in identifying key binding modes and interactions within the active sites of target proteins. nih.gov For instance, docking studies on substituted indazoles have been used to evaluate their potential as inhibitors of enzymes like cyclooxygenase (COX) nih.gov and EGFR tyrosine kinase. researchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While specific docking studies for 5-Bromo-2-propyl-2H-indazole are not extensively detailed in the public domain, the methodology is broadly applied to its analogs. nih.govsci-hub.se The process involves preparing the 3D structure of the ligand and the target receptor, running docking algorithms to generate various binding poses, and then scoring these poses based on binding affinity or free energy. researchgate.net The results, including binding scores and interaction patterns, help in prioritizing compounds for further experimental testing.

Table 1: Representative Binding Interactions from Molecular Docking of Indazole Analogs

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | TYR, ARG, SER | Hydrogen Bonding, Pi-Alkyl | nih.gov |

| EGFR Tyrosine Kinase | THR, MET, LYS | Hydrogen Bonding, Hydrophobic | researchgate.net |

Density Functional Theory (DFT) and Advanced Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. beilstein-journals.orgresearchgate.net DFT has proven to be a valuable tool for studying indazole systems, offering insights into their regioselectivity, electronic properties, and reaction mechanisms. beilstein-journals.org For example, DFT calculations have been employed to understand the N1- and N2-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, suggesting that different mechanisms drive the formation of specific regioisomers. beilstein-journals.org These calculations can accurately predict molecular geometries, vibrational frequencies, and other electronic properties that are often in good agreement with experimental data. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. acs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that correlates with the molecule's chemical stability and reactivity. nih.govresearchgate.net

For aromatic heterocyclic systems, a smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations are used to determine the energies and spatial distributions of these orbitals. acs.orgresearchgate.net From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical potential, hardness, and electrophilicity, which provide quantitative measures of molecular reactivity. researchgate.net Studies on related pyrazole (B372694) derivatives show HOMO values in the range of -7.67 to -5.60 eV and LUMO values from -4.25 to -1.80 eV, indicating their stability and reactivity profiles. researchgate.net

Table 2: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. A negative value indicates stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different values of electrostatic potential on the molecular surface using a color spectrum. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring, indicating their character as electron donor sites suitable for hydrogen bonding. vulcanchem.com The bromine atom would also influence the electrostatic potential, creating regions of varying electron density on the benzene (B151609) ring. MEP analysis is crucial for understanding intermolecular interactions, particularly in biological recognition processes where electrostatic complementarity plays a key role. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (FMO) and Associated Reactivity Indices

Conformational Analysis and Investigation of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. dntb.gov.ua For this compound, the flexibility of the N-propyl group is a key conformational feature. Computational methods, consistent with DFT calculations, can be used to determine the relative energies of different conformers (e.g., s-trans vs. s-cis) and identify the most stable, low-energy conformations. acs.org

Non-covalent interactions (NCIs) are critical in determining molecular conformation and intermolecular associations. beilstein-journals.org While this compound itself lacks the donor and acceptor groups for intramolecular hydrogen bonding, its nitrogen atoms can act as hydrogen bond acceptors in interactions with other molecules. vulcanchem.com Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region of the halogen and a nucleophile. DFT calculations can be used to evaluate and characterize these NCIs, which drive the formation of specific regioisomers during synthesis and influence ligand binding to target proteins. beilstein-journals.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to assess its potential as a drug candidate. In silico ADME prediction uses computational models to estimate these pharmacokinetic properties, saving time and resources. mdpi.comnih.gov

Various online tools and software packages are available to predict properties like lipophilicity (LogP), topological polar surface area (TPSA), water solubility, and compliance with drug-likeness rules such as Lipinski's Rule of Five. mdpi.comnih.gov For instance, a high percentage of oral absorption can be predicted based on these parameters. nih.gov Studies on related heterocyclic compounds demonstrate the utility of these predictions in filtering libraries of compounds to identify those with favorable ADME profiles. researchgate.netacs.org Predicted data for this compound and its close analogs suggest they generally possess drug-like properties. uni.luchemscene.comnih.gov

Table 3: Predicted Physicochemical and ADME Properties for this compound and Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₁BrN₂ | 239.11 | ~3.0 | 17.8 | vulcanchem.comuni.lu |

| 5-Bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | 211.06 | 2.3 | 17.8 | nih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 5-bromo-1H-indazole-3-carboxylate |

| 5-Bromo-2-methyl-2H-indazole |

| 5-Bromo-7-fluoro-2-methyl-2H-indazole |

| Urea (B33335) |

| 1H-indazole |

| 2H-indazole |

| 3H-indazole |

| 5-bromo-1H-indole-2,3-dione |

| 4-bromo-2-methyl-5-nitroaniline |

| 5-Bromo-6-nitro-1H-indazole |

| 1-(dimethylamino)-2,4-bis(trifluoroacetyl)naphthalene |

| 5-(Trifluoroacetyl)-3-(trifluoromethyl)-1H-benzo[g]indazole |

| 3,4-dihydro-2-(hydroxymethylene)-6,7-dimethoxynaphthalen-1(2H)-one |

| 7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole |

| 2-bromo-2′-fluoroacetophenone |

| 2′-fluorobenzonitrile |

Future Perspectives and Emerging Research Directions for 5 Bromo 2 Propyl 2h Indazole

Development of Highly Isoform-Selective Kinase Inhibitors Based on the 2H-Indazole Scaffold

The indazole scaffold is a well-established framework in the design of kinase inhibitors, which are crucial in regulating cellular processes like growth and proliferation. samipubco.comacs.org Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer. acs.org The 2H-indazole core, in particular, has demonstrated significant potential for creating highly selective inhibitors that can distinguish between different kinase isoforms. nih.govucsf.edu This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window of a drug.

Researchers are actively exploring the 2H-indazole scaffold to develop inhibitors for various kinases, including:

Akt (Protein Kinase B): Indazole-based compounds have been developed as potent inhibitors of Akt, a key player in cell survival and growth signaling pathways. nih.govucsf.edu The development of isoform-selective Akt inhibitors is a major goal, as the three Akt isoforms (Akt1, Akt2, and Akt3) have distinct physiological roles. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole derivatives have been identified as potent inhibitors of FGFRs, which are implicated in various cancers. mdpi.com

Pim Kinases: Indazole derivatives have shown strong inhibitory activity against pan-Pim kinases, which are involved in cell cycle progression and apoptosis. mdpi.com

The development of these selective inhibitors often involves a "chemical genetics" approach, where the kinase is sensitized to inhibition by a specific class of compounds. nih.gov The structural versatility of the 2H-indazole scaffold makes it an ideal candidate for this type of targeted drug development. samipubco.com

Rational Drug Design Methodologies for Enhanced Efficacy and Reduced Off-Target Effects

Rational drug design, which leverages an understanding of a drug target's three-dimensional structure, is a powerful tool for optimizing the efficacy and safety of new therapeutics. mdpi.comulisboa.pt For 5-Bromo-2-propyl-2H-indazole and related compounds, computational modeling and structure-activity relationship (SAR) studies are key to their development. samipubco.com

Key aspects of rational design for indazole-based inhibitors include:

Structure-Based Design: Utilizing X-ray crystallography data of kinase-inhibitor complexes to guide the design of new derivatives with improved binding affinity and selectivity. nih.govucsf.edu

Computational Modeling: Employing techniques like molecular docking to predict how modifications to the indazole scaffold will affect its interaction with the target protein. samipubco.com

Bioisosterism: The substitution of the bromine atom with other functional groups, such as fluorine, can significantly impact the compound's physicochemical properties, including its metabolic stability and ability to cross cell membranes. acs.orgu-tokyo.ac.jp For instance, the bromine at position 5 can be a site for modification through transition metal-catalyzed coupling reactions. vulcanchem.com

These methodologies allow for the systematic optimization of the indazole scaffold to create more potent and selective drug candidates with fewer off-target effects. samipubco.comulisboa.pt

Exploration of this compound in Combination Therapy Regimens

The future of cancer treatment and other complex diseases often lies in combination therapies, where drugs with different mechanisms of action are used together to achieve a synergistic effect. The 2H-indazole scaffold is being investigated for its potential in such regimens. nih.gov

Indazole derivatives have been shown to target multiple pathways involved in disease progression, making them valuable components of combination therapies. samipubco.com For example, their ability to inhibit kinases can be combined with other agents that target different aspects of cell signaling or DNA repair. samipubco.com Research is ongoing to identify the most effective combinations of indazole-based drugs with existing chemotherapeutics and other targeted agents.

Identification and Validation of Novel Biological Targets for Indazole-Based Therapeutics

While much of the focus has been on kinases, the versatile 2H-indazole scaffold has the potential to interact with a wide range of other biological targets. samipubco.com The identification and validation of these novel targets represent a significant area of future research.

Emerging targets for indazole-based compounds include:

G-protein-coupled receptors (GPCRs): Indazole derivatives are being investigated as multi-target ligands for dopamine (B1211576) and serotonin (B10506) receptors, with potential applications in treating schizophrenia. nih.gov

Membrane Transporters: The indazole scaffold shows promise for targeting membrane transporters, which are often considered "undruggable" but play a crucial role in cellular function. samipubco.com

Other Enzymes: Indazole-based compounds have also demonstrated activity against enzymes like topoisomerase II, a key target in cancer chemotherapy. samipubco.com

The exploration of these novel targets could significantly broaden the therapeutic applications of this compound and other indazole derivatives, opening up new avenues for treating a variety of diseases.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-propyl-2H-indazole, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via alkylation of 5-bromo-1H-indazole with propyl bromide. Key steps include:

- Reaction conditions : Use of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate isomers (e.g., 1H- vs. 2H-indazole tautomers) .

- Characterization : ¹H/¹³C NMR for structural confirmation (e.g., δ ~4.45 ppm for CH₂ in propyl group) and HRMS for molecular weight validation .

- Data Table :

| Parameter | Example from Literature | Reference |

|---|---|---|

| Catalyst | K₂CO₃ | |

| Reaction Time | 12–24 hours | |

| Yield | ~30–35% (similar alkylation) |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : Distinguishes between regioisomers via chemical shifts (e.g., N-propyl vs. N-H protons) .

- HRMS : Confirms molecular formula (e.g., C₁₀H₁₁BrN₂, calculated m/z 238.0084) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

- X-ray crystallography : For absolute configuration (if crystalline derivatives are available) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Answer :

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .

- Stability : Degrades under prolonged light exposure; store at 2–8°C in amber vials .

- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions .

Q. What safety precautions are recommended for handling this compound?

- Answer :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproduct formation?

- Answer :

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced reactivity) .

- Solvent Optimization : Compare DMF with acetonitrile or THF to reduce side reactions .

- Temperature Gradients : Use microwave-assisted synthesis to shorten reaction times .

Q. What advanced analytical strategies resolve contradictions between spectroscopic data and expected structures?

- Answer :

- Multi-Technique Validation : Cross-check NMR with IR (e.g., C-Br stretch ~560 cm⁻¹) and LC-MS/MS fragmentation .

- Isomer Purity : Use preparative HPLC to separate tautomers if NMR signals overlap .

- Contradiction Example : Discrepancies in HRMS data may indicate residual solvents; repeat analysis after rigorous drying .

Q. How does the propyl substituent in this compound influence its reactivity in cross-coupling reactions?

- Answer :

- Steric Effects : The propyl group may hinder Buchwald-Hartwig amination vs. smaller alkyl chains .

- Electronic Effects : Bromine at C5 directs electrophilic substitution; propyl group alters electron density at N1/N2 .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand ratios .

Q. What computational modeling approaches predict the biological activity of this compound derivatives?

- Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) based on indazole scaffolds .

- DFT Calculations : Analyze charge distribution to predict reactivity (e.g., nucleophilic attack at C5) .

- QSAR Models : Correlate substituent length (ethyl vs. propyl) with logP and bioavailability .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Answer :

- Quality Control : Implement in-process monitoring via FTIR or Raman spectroscopy .

- Standardized Protocols : Document reaction parameters (e.g., stirring speed, solvent purity) to reduce variability .

- Case Study : NMR integration of propyl protons (δ 0.9–1.6 ppm) ensures consistent alkylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。